2-fluoro-1-isocyanato-4-methoxybenzene
Description
Properties
CAS No. |
154079-91-1 |
|---|---|
Molecular Formula |
C8H6FNO2 |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
General Reaction Protocol
The most widely adopted method involves reacting 2-fluoro-4-methoxyaniline with triphosgene (bis(trichloromethyl) carbonate), a safer alternative to phosgene. The procedure follows:
-
Reagent setup :
-
Base addition :
-
Reaction progression :
-
Warm gradually to room temperature over 2 hours, monitored by TLC (hexane:ethyl acetate = 4:1).
-
Mechanistic insight :
The reaction proceeds through intermediate carbamoyl chloride formation, with triphosgene acting as a carbonyl source. The fluorine atom’s inductive effect accelerates isocyanate formation by stabilizing the transition state.
Industrial-Scale Optimization
For large-scale production (>1 kg), continuous flow reactors enhance safety and yield:
-
Residence time : 15–20 minutes at 40°C
-
Solvent system : Toluene/DCM (3:1 v/v)
Alternative Synthesis Using Phosgene
While less common due to safety concerns, phosgene-based synthesis remains viable for laboratories with adequate containment:
-
Gas-phase reaction :
-
Bubble phosgene gas through a solution of 2-fluoro-4-methoxyaniline in DCM at 0°C.
-
-
Quenching :
-
Neutralize excess phosgene with aqueous sodium bicarbonate.
-
Comparative data :
| Parameter | Triphosgene Method | Phosgene Method |
|---|---|---|
| Yield (%) | 89–92 | 85–88 |
| Reaction Time (h) | 2 | 1.5 |
| Purity (%) | >99 | 98 |
| Safety Risk | Moderate | High |
Purification and Characterization
Isolation Techniques
Spectroscopic Characterization
-
IR Spectroscopy : Sharp absorption at 2250–2270 cm⁻¹ confirms the -N=C=O stretch.
-
¹H NMR (CDCl₃) :
-
¹³C NMR :
Comparative Analysis of Methodologies
The triphosgene method outperforms phosgene in safety and scalability, albeit with marginally lower yields. Key advantages include:
-
Reduced toxicity risks from controlled triphosgene decomposition
-
Compatibility with continuous manufacturing processes
Emerging Techniques and Innovations
Recent advances focus on catalytic methods:
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-fluoro-1-isocyanato-4-methoxybenzene is C9H8FNO2, with a molecular weight of approximately 181.17 g/mol. The presence of the isocyanate group (-N=C=O) makes it a reactive compound, particularly towards nucleophiles. The fluorine atom enhances its electronic properties, potentially increasing its reactivity compared to non-fluorinated analogs.
Scientific Research Applications
1. Synthesis of Functionalized Molecules
This compound serves as a versatile building block in organic synthesis. Its isocyanate functionality allows for the formation of urea and carbamate derivatives through nucleophilic addition reactions with amines and alcohols, respectively. This property is crucial for developing pharmaceuticals and agrochemicals.
2. Biological Activity Studies
Research has indicated potential biological activities associated with derivatives of this compound:
- Enzyme Inhibition : Studies have shown that isocyanates can inhibit specific enzymes by modifying active sites through covalent bonding. This property is being explored for designing enzyme inhibitors that could serve as therapeutic agents.
- Antimicrobial Properties : A study evaluating the compound's effect on Pseudomonas aeruginosa demonstrated that it could inhibit quorum sensing, leading to a reduction in biofilm formation by up to 57% at optimal concentrations. This suggests potential applications in treating biofilm-related infections.
3. Cancer Research
In glioblastoma multiforme (GBM) studies, this compound was found to reduce glucose uptake in cancer cells, indicating its potential as a metabolic inhibitor in cancer therapy. This avenue is promising for developing new treatments targeting metabolic pathways in aggressive cancers.
Industrial Applications
1. Polymer Chemistry
The compound is utilized in the production of polyurethane foams and coatings due to its reactivity with polyols. Its unique properties contribute to the development of materials with enhanced thermal stability and mechanical strength.
2. Pharmaceutical Intermediate
As an intermediate in drug synthesis, this compound can be incorporated into various pharmaceutical compounds, enhancing their efficacy and bioavailability.
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for urea and carbamate derivatives | Enables formation of biologically active compounds |
| Biological Research | Enzyme inhibition studies | Potential therapeutic agent for enzyme-related diseases |
| Cancer Research | Metabolic pathway modulation | Reduces glucose uptake in GBM cells |
| Polymer Chemistry | Production of polyurethane materials | Enhances thermal stability and mechanical strength |
| Pharmaceutical Industry | Intermediate in drug synthesis | Improves efficacy and bioavailability of drugs |
Case Studies
Case Study 1: Quorum Sensing Inhibition
A detailed investigation into the quorum sensing inhibition by this compound involved testing various concentrations against Pseudomonas aeruginosa. Results indicated a significant dose-dependent reduction in biofilm formation, highlighting its potential use as an anti-infective agent.
Case Study 2: Glycolysis Inhibition in Cancer Cells
In a study focused on glioblastoma treatment, the compound was administered to GBM cell lines to assess its impact on glycolysis. Findings revealed a marked decrease in glucose uptake and altered metabolic profiles, suggesting its role as a metabolic inhibitor that could be harnessed for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-fluoro-1-isocyanato-4-methoxybenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable products like ureas and carbamates. The fluorine atom and methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The table below compares 2-fluoro-1-isocyanato-4-methoxybenzene with structurally related compounds:
Key Observations
- Reactivity of -NCO Group : The electron-withdrawing fluoro substituent in This compound enhances the electrophilicity of the isocyanato group compared to methyl or methoxy analogs (e.g., 2-Fluoro-4-isocyanato-1-methylbenzene). However, bulky substituents like -CF3 (in 2-chloro-1-isocyanato-4-(trifluoromethyl)benzene) may sterically hinder reactions.
- Thermal Stability: Methoxy groups generally improve thermal stability due to resonance effects. For example, 1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene is stored at -10°C, suggesting lower stability than non-halogenated analogs.
- Synthetic Utility : Compounds with -NCO are preferred over -NCS (isothiocyanato) for urea formation, as seen in kinase inhibitor synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-1-isocyanato-4-methoxybenzene?
- Methodology : The synthesis typically involves halogenation and isocyanate functionalization. For example, starting from a substituted methoxybenzene, fluorination can be achieved using HF or fluorinating agents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). The isocyanate group is introduced via phosgenation of the corresponding amine precursor or via Curtius rearrangement. Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side reactions such as hydrolysis of the isocyanate group .
- Key Considerations : Use catalysts like triethylamine to stabilize intermediates and monitor reaction progress via TLC or HPLC. Purification often requires column chromatography under inert conditions due to the compound’s moisture sensitivity.
Q. How should this compound be characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., fluorine coupling in -NMR) .
- FT-IR : Detect the isocyanate stretch (~2270 cm) and methoxy C-O stretch (~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- Validation : Compare spectral data with structurally similar compounds (e.g., 1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene) .
Q. What safety protocols are critical when handling this compound?
- Handling : Use fume hoods, closed systems, and personal protective equipment (PPE: nitrile gloves, safety goggles, respirators for vapor protection) .
- Storage : Store at -10°C under nitrogen to prevent moisture ingress and degradation .
- Waste Disposal : Neutralize residual isocyanate with aqueous ethanolamine and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., fluorine) influence the reactivity of the isocyanate group in cross-coupling reactions?
- Mechanistic Insight : The fluorine atom at the 2-position increases electrophilicity of the isocyanate group, enhancing reactivity in nucleophilic additions (e.g., with amines or alcohols). However, steric hindrance from the methoxy group at the 4-position may reduce reaction rates in bulky substrates .
- Experimental Design : Compare reaction kinetics with non-fluorinated analogs (e.g., 4-methoxyphenyl isocyanate) under identical conditions. Monitor using in situ IR to track isocyanate consumption .
Q. What are the challenges in achieving regioselective functionalization of this compound?
- Contradictions in Data : Conflicting regioselectivity has been reported in cycloaddition reactions. For example, in Huisgen reactions, the fluorine substituent may direct reactivity to the para position, but steric effects from the methoxy group can override electronic effects .
- Resolution : Use computational modeling (DFT) to predict reactive sites and validate with substituent-swapping experiments (e.g., replacing methoxy with ethoxy) .
Q. How does the compound’s stability in aqueous environments affect its application in medicinal chemistry?
- Stability Profile : The compound is stable in pH 5–9 but hydrolyzes rapidly in acidic (pH < 4) or basic (pH > 10) conditions, limiting its use in unmodified form for in vivo studies .
- Mitigation Strategies : Derivatize the isocyanate into urea or carbamate prodrugs for improved stability. Validate via HPLC stability assays under simulated physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
